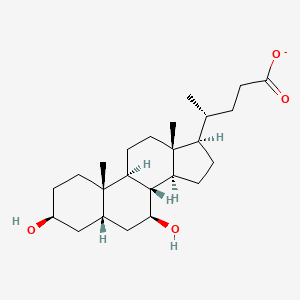

Isoursodeoxycholate

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H39O4- |

|---|---|

Molecular Weight |

391.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 |

InChI Key |

RUDATBOHQWOJDD-DNMBCGTGSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isoursodeoxycholate: A Prodrug Approach to Modulating Metabolic Syndrome

A Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome represents a cluster of cardiometabolic risk factors, including insulin (B600854) resistance, dyslipidemia, and hepatic steatosis, that collectively increase the risk of type 2 diabetes and cardiovascular disease. Isoursodeoxycholate (isoUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is emerging as a compound of interest in this therapeutic area. This technical guide provides an in-depth analysis of the current understanding of isoUDCA's mechanism of action in metabolic syndrome. The available evidence strongly suggests that isoUDCA primarily functions as a prodrug, undergoing extensive hepatic conversion to the well-characterized therapeutic agent, UDCA.[1] Therefore, the primary mechanisms of action of isoUDCA in metabolic syndrome are attributed to the pleiotropic effects of UDCA. These include the modulation of key nuclear and cell surface receptors, such as the farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5), and the attenuation of inflammatory signaling pathways. This guide will detail these mechanisms, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key signaling pathways.

Introduction: The Role of Bile Acids in Metabolic Regulation

Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules in metabolic homeostasis. They exert their effects through the activation of nuclear receptors, most notably FXR, and cell surface receptors like TGR5. Dysregulation of bile acid signaling is implicated in the pathophysiology of metabolic syndrome. This compound, a secondary bile acid, has garnered attention for its potential therapeutic effects.

Pharmacokinetics and Metabolism: The Prodrug Hypothesis

The prevailing evidence indicates that orally administered isoUDCA is extensively and likely completely converted to UDCA in the liver during its first pass.[1] This conversion is a critical aspect of its pharmacology, positioning isoUDCA as a prodrug for UDCA. One study in bile duct ligated rats demonstrated that after intraduodenal administration, isoUDCA was completely converted to UDCA, resulting in identical choleretic effects and biliary bile acid profiles as direct UDCA administration.[1] However, in non-cholestatic animals, isoUDCA administration led to a more pronounced decrease in serum cholic acid compared to UDCA, suggesting potential subtle differences in their metabolic impact before full conversion.[1]

Core Mechanisms of Action

The therapeutic effects of isoUDCA in metabolic syndrome are primarily mediated by its conversion to UDCA. The following sections detail the key mechanisms of action of UDCA.

Modulation of Farnesoid X Receptor (FXR) Signaling

The interaction of UDCA with FXR is complex and appears to be context-dependent, with reports suggesting both weak antagonistic and cooperative agonistic activities.

-

FXR Antagonism: In some studies, UDCA has been shown to act as an FXR antagonist.[2] This can lead to a reduction in the expression of FXR target genes involved in lipogenesis, potentially contributing to the amelioration of hepatic steatosis.

-

Cooperative Agonism: Other evidence suggests that UDCA can cooperatively activate FXR in the presence of other endogenous bile acids.[3] This cooperative activation can enhance the transcription of FXR target genes. For instance, in vivo co-administration of isoUDCA with an FXR agonist (GW4064) in mice cooperatively activated FXR.[3]

The net effect of UDCA on FXR signaling likely depends on the specific cellular context and the composition of the surrounding bile acid pool.

Takeda G-Protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor for bile acids that, upon activation, stimulates intracellular cyclic AMP (cAMP) production. This signaling cascade is implicated in improving glucose homeostasis and reducing inflammation. While UDCA is generally considered a weak TGR5 agonist, its administration can indirectly influence TGR5 signaling by altering the overall bile acid composition.

Anti-Inflammatory Effects

A key component of metabolic syndrome is a state of chronic, low-grade inflammation. UDCA has demonstrated potent anti-inflammatory properties.

-

Inhibition of NF-κB Signaling: UDCA has been shown to inhibit the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][5][6][7] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, UDCA decreased the expression of NF-κB.[4][6]

-

Suppression of MAPK Signaling: UDCA also suppresses the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38.[4][6]

-

Cytokine Modulation: Through these mechanisms, UDCA reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[4][6]

Data Presentation: Quantitative Effects on Metabolic Parameters

Direct quantitative data on the effects of isoUDCA on metabolic syndrome parameters is limited. The following table summarizes the reported effects of UDCA from preclinical and clinical studies.

| Parameter | Species/Model | Treatment Details | Outcome | Reference |

| Glucose Metabolism | ||||

| Fasting Hyperglycemia | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Decreased | [8][9] |

| Hepatic Insulin Resistance | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Improved | [8][9] |

| Body Mass Index | Humans with T2DM | 1500 mg/day UDCA for 8 weeks | Significant reduction (p=0.024) | [10] |

| Diastolic Blood Pressure | Humans with T2DM | 1500 mg/day UDCA for 8 weeks | Significant reduction (p=0.033) | [10] |

| Lipid Metabolism | ||||

| Hepatic Triglyceride Content | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Significantly reduced | [8][9] |

| Hepatic Cholesterol Content | KK-Ay mice (high-fat diet) | 50, 150, 450 mg/kg UDCA orally for 2-3 weeks | Significantly reduced | [8][9] |

| Serum Cholic Acid | Non-cholestatic rats | 2.5 g/kg isoUDCA in chow for 3 weeks | -93% | [1] |

| Serum Cholic Acid | Non-cholestatic rats | 2.5 g/kg UDCA in chow for 3 weeks | -76% | [1] |

| Inflammation | ||||

| Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-1β, IL-6) | RAW 264.7 macrophages (LPS-stimulated) | 1 mM UDCA | Decreased mRNA and protein levels | [4][6] |

| Anti-inflammatory Cytokine (IL-10) | RAW 264.7 macrophages (LPS-stimulated) | 1 mM UDCA | Increased | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments.

In Vivo Animal Study: Oral Administration of isoUDCA in a Mouse Model of Metabolic Syndrome

-

Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

Treatment Groups:

-

Control (high-fat diet + vehicle)

-

isoUDCA-treated (high-fat diet + isoUDCA)

-

UDCA-treated (high-fat diet + UDCA)

-

-

Drug Administration: isoUDCA or UDCA is administered daily via oral gavage at a dose of 50-450 mg/kg body weight for 4-8 weeks.[8][9][11][12][13] The compounds are suspended in a suitable vehicle such as corn oil.

-

Outcome Measures:

-

Metabolic Parameters: Body weight, food intake, fasting blood glucose, and insulin levels are monitored weekly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.

-

Biochemical Analysis: Serum levels of triglycerides, total cholesterol, HDL, LDL, ALT, and AST are measured.

-

Histological Analysis: Liver tissue is collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and fibrosis.

-

Gene Expression Analysis: RNA is extracted from liver and adipose tissue to quantify the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation via qRT-PCR.

-

In Vitro Cellular Assay: FXR Transactivation Assay

-

Cell Line: HepG2 (human hepatoma) cells.

-

Transfection: Cells are co-transfected with a plasmid containing an FXR-responsive element driving a luciferase reporter gene and a plasmid expressing human FXR.

-

Treatment: Transfected cells are treated with varying concentrations of isoUDCA, UDCA, a known FXR agonist (e.g., GW4064) as a positive control, and a vehicle control.

-

Measurement: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates FXR activation.[3][14]

In Vitro Cellular Assay: TGR5 Activation Assay (cAMP Measurement)

-

Cell Line: HEK293 cells stably expressing human TGR5.

-

Treatment: Cells are treated with various concentrations of isoUDCA, UDCA, a known TGR5 agonist (e.g., oleanolic acid) as a positive control, and a vehicle control.

-

Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. An increase in cAMP levels indicates TGR5 activation.[15][16][17][18][19]

In Vitro Cellular Assay: Glucose Uptake in Muscle Cells

-

Cell Line: L6 or C2C12 myotubes.

-

Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.

-

Treatment: Differentiated myotubes are pre-treated with isoUDCA or UDCA for a specified period (e.g., 24 hours), followed by stimulation with insulin.

-

Glucose Uptake Measurement: Cells are incubated with radiolabeled 2-deoxyglucose (e.g., [3H]-2-deoxyglucose). After incubation, cells are lysed, and intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.[20][21][22][23][24]

In Vitro Cellular Assay: Anti-inflammatory Effects in Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulation: Cells are pre-treated with isoUDCA or UDCA for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: Supernatants are collected to measure the secretion of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.

-

Signaling Pathway Analysis: Cell lysates are collected to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, ERK, JNK, p38) by Western blotting.[4][5][6][25]

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: Conversion of isoUDCA to UDCA in the liver.

Caption: UDCA's modulatory effect on FXR signaling.

Caption: TGR5 signaling pathway activated by bile acids.

Caption: UDCA's inhibition of inflammatory signaling.

Caption: In vivo experimental workflow for isoUDCA.

Conclusion and Future Directions

The therapeutic potential of this compound in metabolic syndrome is intrinsically linked to its conversion to ursodeoxycholic acid. The mechanisms of action of UDCA are multifaceted, involving the modulation of key metabolic and inflammatory signaling pathways. While the prodrug hypothesis is well-supported, further research is warranted to investigate any unique, albeit subtle, pharmacological effects of isoUDCA itself. Direct comparative studies of isoUDCA and UDCA on a wider range of metabolic parameters are needed to fully elucidate their respective therapeutic profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the promising role of isoUDCA and UDCA in the management of metabolic syndrome.

References

- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tauroursodeoxycholic acid regulates macrophage/monocyte distribution and improves spinal microenvironment to promote nerve regeneration through inhibiting NF-κB signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ursodeoxycholic acid improves insulin sensitivity and hepatic steatosis by inducing the excretion of hepatic lipids in high-fat diet-fed KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. caymanchem.com [caymanchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. fujifilmcdi.com [fujifilmcdi.com]

- 25. Gut microbiota-derived ursodeoxycholic acid alleviates low birth weight-induced colonic inflammation by enhancing M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Isoursodeoxycholate in the Gut: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the current understanding of the biological functions of isoursodeoxycholate (isoUDCA) within the gastrointestinal tract. Given the limited direct research on isoUDCA, this document also extensively reviews the activities of its well-studied epimer, ursodeoxycholate (UDCA), to infer potential functions and guide future research.

Introduction to this compound (isoUDCA)

This compound (isoUDCA) is a secondary bile acid, meaning it is not directly synthesized by the host but is instead formed in the intestine through the metabolic action of the gut microbiota on primary bile acids. Specifically, it is the 3α,7α-dihydroxy-5β-cholan-24-oic acid, an epimer of ursodeoxycholate (UDCA). While UDCA has been extensively studied and is used therapeutically, isoUDCA's specific roles in gut physiology and pathophysiology are only beginning to be elucidated.

Emerging evidence suggests that isoUDCA is more than an inert metabolic byproduct. Its levels are significantly influenced by the gut microbiome composition and are associated with host metabolic states, including post-prandial lipemia and inflammation.[1][2][3] Circulating levels of isoUDCA have been observed to decrease following bariatric surgery and fiber supplementation, indicating a potential role in metabolic regulation and a link to dietary habits.[1][2][3] However, a significant challenge in studying isoUDCA is its rapid metabolism in vitro, which complicates the detailed exploration of its direct biological effects.[4]

The Gut Microbiota-isoUDCA Axis

The production of isoUDCA is intrinsically linked to the gut microbiota. Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and secreted into the gut, where they are deconjugated and dehydroxylated by gut bacteria to form secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). The epimerization of chenodeoxycholic acid or the oxidation and subsequent reduction of 7-keto-lithocholic acid by microbial enzymes can lead to the formation of UDCA and its stereoisomer, isoUDCA. The abundance of specific bacterial species with 7α- and 7β-hydroxysteroid dehydrogenase activity is therefore a critical determinant of isoUDCA levels in the gut.

Signaling Pathways and Molecular Mechanisms

Bile acids exert many of their physiological effects by acting as signaling molecules that activate nuclear receptors and G protein-coupled receptors. The primary targets for bile acids in the gut are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis. While isoUDCA's direct and independent effects on FXR are still under investigation, comparative studies with UDCA offer some insights. One study suggests that isoUDCA may be a slightly more potent activator of FXR in the liver compared to UDCA.[4] It is proposed that secondary bile acids like isoUDCA can act cooperatively with other endogenous bile acids to activate FXR.[4]

The activation of FXR in the intestinal epithelial cells (enterocytes) initiates a signaling cascade that has profound effects on gut health and systemic metabolism. A key event is the induction of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice), which enters the portal circulation and acts on the liver to suppress bile acid synthesis, thus forming a negative feedback loop.

Caption: FXR Signaling Pathway in the Intestinal Epithelial Cell.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling pathway is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[5][6] The agonistic activity of isoUDCA on TGR5 has not been well characterized. However, its epimer, UDCA, is known to be a TGR5 agonist, albeit weaker than secondary bile acids like LCA and DCA.[6] TGR5 activation in the gut can lead to the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, which has beneficial effects on glucose metabolism.

Caption: TGR5 Signaling Pathway in an Enteroendocrine L-Cell.

Biological Functions in the Gut

Regulation of Intestinal Inflammation

Secondary bile acids can have both pro- and anti-inflammatory effects in the gut. While high concentrations of hydrophobic bile acids like DCA and LCA can be cytotoxic and pro-inflammatory, UDCA has well-documented anti-inflammatory properties.[7][8] It is plausible that isoUDCA shares some of these anti-inflammatory effects. The potential mechanisms include the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11]

Quantitative Data on the Anti-inflammatory Effects of UDCA (as a proxy for isoUDCA):

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α, IL-1β, IL-6 mRNA levels | LPS-stimulated RAW 264.7 macrophages | 1 mM UDCA | Significant decrease in mRNA and protein levels | [12] |

| Macroscopic and Histopathological Scores | TNBS-induced colitis in mice | 20, 40, 60 mg/kg Tauroursodeoxycholate (TUDCA) | Significant decrease in scores | [13] |

| MPO activity, IL-1β, IFN-γ, TNF-α levels | TNBS-induced colitis in mice | 20, 40, 60 mg/kg TUDCA | Significant reduction in colonic tissue | [13] |

| Body weight recovery | TNBS-induced colitis in rats | 50 mg/kg/day UDCA | Higher body weight recovery compared to control | [14] |

Modulation of Gut Barrier Function

The intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. Some bile acids, particularly hydrophobic ones, can disrupt this barrier. In contrast, hydrophilic bile acids like UDCA have been shown to protect and even enhance gut barrier function.[12][15] This is achieved through mechanisms such as promoting the migration of enterocytes to repair wounds and potentially by upregulating the expression of tight junction proteins like claudin-1.[15][16][17][18][19]

Quantitative Data on the Effects of UDCA on Gut Barrier Function:

| Parameter | Model System | Treatment | Result | Reference |

| Intestinal Permeability (FITC-dextran) | LPS-induced experimental peritonitis in mice | 100 mg/kg UDCA | Significant attenuation of LPS-induced increase in permeability | [15] |

| Villus Height | LPS-induced experimental peritonitis in mice | 100 mg/kg UDCA | Attenuated the LPS-induced reduction in villus height | [15] |

| Wound Closure (%) | IEC-6 cells (in vitro wound healing assay) | 200 µM UDCA | 20.2 ± 2.6% increase in wound closure at 6h | [15] |

| Claudin-1 and ZO-1 expression | NASH mouse model | 120 mg/kg UDCA | Increased expression in the intestine | [10] |

Experimental Protocols

Detailed experimental protocols for studying the effects of isoUDCA are scarce in the literature. The following protocols are based on established methods for other bile acids, particularly UDCA, and can be adapted for isoUDCA research.

In Vivo Murine Model of Colitis

This protocol describes the induction of colitis in mice and subsequent treatment with a test compound like isoUDCA.

-

Animals: 8-10 week old C57BL/6 mice.

-

Colitis Induction: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water (2-3% w/v) for 5-7 days. Alternatively, 2,4,6-trinitrobenzenesulfonic acid (TNBS) can be administered intrarectally.

-

isoUDCA Administration: isoUDCA can be administered by daily oral gavage at doses ranging from 10-100 mg/kg body weight, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[20][21][22][23]

-

Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: After the treatment period, mice are euthanized. The colon is excised to measure its length and collect tissue for histology, myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine analysis (e.g., by ELISA or qPCR for TNF-α, IL-6, IL-1β).

Caption: Experimental Workflow for an In Vivo Murine Colitis Model.

In Vitro Intestinal Barrier Function Assay

This protocol uses the Caco-2 human colon adenocarcinoma cell line, which forms a polarized monolayer with tight junctions, to model the intestinal barrier.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.[24][25][26][27][28]

-

Barrier Integrity Measurement: Transepithelial electrical resistance (TEER) is measured using a voltmeter to confirm monolayer integrity.

-

Treatment: isoUDCA is added to the apical (luminal) side of the monolayer at various concentrations. A pro-inflammatory stimulus (e.g., TNF-α or LPS) can be added to induce barrier dysfunction.

-

Permeability Assay: A fluorescently labeled, non-absorbable molecule (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that crosses the monolayer into the basolateral chamber over time is measured to determine the apparent permeability coefficient (Papp).

-

Molecular Analysis: After the experiment, cells can be harvested for analysis of tight junction protein expression (e.g., claudin-1, occludin, ZO-1) by Western blot or qPCR.

Bile Acid Analysis in Gut Samples

Quantification of isoUDCA and other bile acids in intestinal contents or fecal samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Fecal or intestinal content samples are homogenized and extracted with an organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins and solubilize bile acids.[1]

-

Chromatographic Separation: The extracted bile acids are separated using reverse-phase liquid chromatography.

-

Mass Spectrometry Detection: The separated bile acids are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of each bile acid is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion and Future Directions

This compound is a microbially-produced secondary bile acid that is emerging as a potential modulator of gut health and systemic metabolism. While current research is limited, the available evidence suggests that isoUDCA may play a role in regulating inflammation and gut barrier function, possibly through the activation of FXR and TGR5 signaling pathways. The strong associations between isoUDCA levels and metabolic conditions warrant further investigation into its specific biological functions.

Future research should focus on:

-

Elucidating the direct effects of purified isoUDCA in in vitro and in vivo models of intestinal inflammation and barrier function.

-

Characterizing the specific affinity and agonistic/antagonistic activity of isoUDCA on FXR and TGR5.

-

Identifying the specific gut microbial species and enzymatic pathways responsible for isoUDCA production.

-

Conducting clinical studies to understand the therapeutic potential of modulating isoUDCA levels in metabolic and inflammatory diseases.

A deeper understanding of the biological functions of isoUDCA will provide valuable insights into the complex interplay between the gut microbiota, bile acid metabolism, and host physiology, and may open new avenues for the development of novel therapeutics for a range of gastrointestinal and metabolic disorders.

References

- 1. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 6. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Regulates Intestinal Epithelial Cell and Bile Salt-Induced Migration After Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Attenuation of NF-κB in intestinal epithelial cells is sufficient to mitigate the bone loss co-morbidity of experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tauroursodeoxycholate improves 2,4,6-trinitrobenzenesulfonic acid-induced experimental acute ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taurodeoxycholate ameliorates DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Upregulated claudin-1 expression promotes colitis-associated cancer by promoting β-catenin phosphorylation and activation in Notch/p-AKT-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Claudin-1 impairs blood-brain barrier by downregulating endothelial junctional proteins in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. research.fsu.edu [research.fsu.edu]

- 22. iacuc.wsu.edu [iacuc.wsu.edu]

- 23. ouv.vt.edu [ouv.vt.edu]

- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoursodeoxycholate Signaling in Hepatic Cells: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The signaling pathways and specific effects of isoursodeoxycholate (isoUDCA) in hepatic cells are an emerging area of research. Much of the current understanding is extrapolated from studies on its isomer, ursodeoxycholate (UDCA). This guide synthesizes the available information and provides hypothesized pathways for isoUDCA, clearly distinguishing between established data for UDCA and putative mechanisms for isoUDCA.

Introduction

This compound (isoUDCA) is a secondary bile acid, stereoisomer of ursodeoxycholic acid (UDCA), formed by the epimerization of chenodeoxycholic acid by gut microbiota. While UDCA has been extensively studied and is a cornerstone therapy for cholestatic liver diseases, the specific signaling roles of isoUDCA in hepatic cells are less understood. Emerging evidence suggests that isoUDCA may possess unique biological activities that could be of therapeutic interest. This technical guide provides a comprehensive overview of the current understanding and hypothesized signaling pathways of isoUDCA in hepatocytes, with a focus on its potential interactions with key cellular receptors and downstream signaling cascades.

Core Signaling Pathways

The signaling actions of bile acids in hepatocytes are primarily mediated by nuclear receptors and G-protein coupled receptors. Based on the structural similarity to UDCA and preliminary findings, the following pathways are considered relevant for isoUDCA.

Farnesoid X Receptor (FXR) Signaling

FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. While UDCA is generally considered a weak FXR antagonist, its effects can be complex and context-dependent.[1][2] It has been suggested that UDCA's beneficial effects in cholestasis may, in part, stem from its ability to modulate FXR signaling, leading to a less hydrophobic bile acid pool.[1]

Hypothesized isoUDCA-FXR Interaction: The interaction of isoUDCA with FXR is currently unclear. It may act as a weak antagonist or a selective modulator, similar to UDCA. Its distinct stereochemistry could lead to a different binding affinity and functional outcome compared to UDCA.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to various metabolic and anti-inflammatory effects.[3][4] UDCA is a known TGR5 agonist, although with lower potency compared to other bile acids like lithocholic acid.[5]

Hypothesized isoUDCA-TGR5 Interaction: Given its structural similarity to UDCA, isoUDCA is also hypothesized to be a TGR5 agonist. Activation of TGR5 by isoUDCA in hepatocytes could contribute to anti-inflammatory and cytoprotective effects.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways, including ERK, JNK, and p38, are crucial for regulating cell proliferation, differentiation, and apoptosis. Bile acids can modulate these pathways, often in a context-dependent manner.[6] For instance, UDCA has been shown to counteract the pro-apoptotic effects of other bile acids by activating survival signals through the ERK and p38 MAPK pathways.[7]

Hypothesized isoUDCA-MAPK Interaction: isoUDCA may modulate MAPK signaling to promote hepatocyte survival and reduce inflammation. Its specific effects on ERK, JNK, and p38 phosphorylation require further investigation.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation and cell survival. UDCA has been shown to exert anti-inflammatory effects by inhibiting NF-κB activation.[8][9] This is a critical mechanism for its hepatoprotective effects in inflammatory liver diseases.

Hypothesized isoUDCA-NF-κB Interaction: It is highly probable that isoUDCA also possesses anti-inflammatory properties mediated through the inhibition of the NF-κB pathway, similar to UDCA.

Quantitative Data Summary

Direct quantitative data for isoUDCA's effects on hepatic cells is scarce. The following table summarizes representative quantitative data for UDCA, which may serve as a preliminary reference for isoUDCA studies.

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| Gene Expression | ||||

| Cyp7a1 mRNA | ob/ob Mice | TUDCA (oral) | ↓ | [10] |

| Srebf1 mRNA | ob/ob Mice | TUDCA (oral) | ↓ | [10] |

| Il-6 mRNA | RAW 264.7 macrophages (LPS-stimulated) | UDCA | ↓ | [8] |

| Tnf-α mRNA | RAW 264.7 macrophages (LPS-stimulated) | UDCA | ↓ | [8] |

| Protein Activation | ||||

| p-ERK | Primary Rat Hepatocytes | TUDCA + GCDCA | ↑ | [7] |

| p-p38 | Primary Rat Hepatocytes | TUDCA + GCDCA | ↑ | [7] |

| Caspase-3 Activity | Primary Rat Hepatocytes | TUDCA + GCDCA | ↓ | [7] |

| NF-κB Activation | HepG2 cells (LPS-stimulated) | UDCA | ↓ | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study isoUDCA signaling in hepatic cells.

Hepatocyte Isolation and Culture

Objective: To obtain primary hepatocytes for in vitro studies.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Perfusion buffer (e.g., HBSS without Ca²⁺/Mg²⁺)

-

Digestion buffer (Perfusion buffer with collagenase type IV)

-

Wash medium (e.g., DMEM with 10% FBS)

-

Collagen-coated culture plates

Protocol:

-

Anesthetize the mouse according to approved institutional protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed perfusion buffer to flush out the blood.

-

Switch to pre-warmed digestion buffer and perfuse until the liver becomes soft.

-

Excise the liver and transfer it to a petri dish containing wash medium.

-

Gently dissociate the liver tissue using sterile forceps to release the cells.

-

Filter the cell suspension through a 70-100 µm cell strainer.

-

Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 5 minutes).

-

Wash the cell pellet with wash medium.

-

Resuspend the hepatocytes in culture medium and plate them on collagen-coated dishes.

FXR Activation Assay (Luciferase Reporter Assay)

Objective: To determine if isoUDCA activates or inhibits FXR.

Materials:

-

HepG2 cells

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Transfection reagent

-

isoUDCA

-

Positive control (e.g., GW4064)

-

Luciferase assay system

Protocol:

-

Culture HepG2 cells in appropriate medium.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Treat the cells with various concentrations of isoUDCA, a positive control (e.g., GW4064), and a vehicle control.

-

Incubate the plates for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the fold change relative to the vehicle control.

TGR5 Activation Assay (cAMP Assay)

Objective: To determine if isoUDCA activates TGR5 and leads to an increase in intracellular cAMP.

Protocol:

-

Culture a suitable cell line expressing TGR5 (e.g., HEK293-TGR5 or primary hepatocytes).

-

Treat the cells with various concentrations of isoUDCA, a known TGR5 agonist (e.g., oleanolic acid), and a vehicle control for a short period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Plot the cAMP concentration against the isoUDCA concentration to determine the dose-response relationship.

Western Blotting for MAPK and NF-κB Pathway Proteins

Objective: To assess the effect of isoUDCA on the activation of key signaling proteins.

Protocol:

-

Culture primary hepatocytes or a suitable hepatic cell line.

-

Treat the cells with isoUDCA for various time points. For NF-κB studies, pre-treat with isoUDCA before stimulating with an inflammatory agent like LPS or TNF-α.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and IκBα.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The signaling pathways of this compound in hepatic cells represent a promising but underexplored area of research. Based on its structural similarity to UDCA, isoUDCA is hypothesized to interact with key receptors such as FXR and TGR5 and modulate downstream signaling cascades including the MAPK and NF-κB pathways. These interactions likely contribute to cytoprotective and anti-inflammatory effects in the liver.

Future research should focus on:

-

Directly comparing the binding affinities and functional activities of isoUDCA and UDCA on FXR and TGR5.

-

Performing comprehensive transcriptomic and proteomic analyses of hepatic cells treated with isoUDCA to identify novel signaling targets.

-

Utilizing in vivo models of liver disease to elucidate the therapeutic potential of isoUDCA.

A deeper understanding of isoUDCA's molecular mechanisms will be crucial for evaluating its potential as a novel therapeutic agent for liver diseases.

References

- 1. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the MAPK and PI3K pathways enhances UDCA-induced apoptosis in primary rodent hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rug.nl [rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Changes in Hepatic Gene Expression upon Oral Administration of Taurine-Conjugated Ursodeoxycholic Acid in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isoursodeoxycholate in Lipid Metabolism and Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoursodeoxycholate (iUDCA), a secondary bile acid and an epimer of the well-characterized ursodeoxycholate (UDCA), is emerging as a significant modulator of lipid metabolism and cellular signaling. Generated by the gut microbiota, iUDCA has been linked to post-prandial lipemia, inflammation, and appetite regulation. While its precise mechanisms are still under active investigation, evidence suggests that iUDCA, alongside UDCA, influences key nuclear and membrane receptors, including the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide provides a comprehensive overview of the current understanding of iUDCA's role in lipid metabolism, its signaling pathways, and detailed experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a dihydroxy secondary bile acid, differing from its 3α-hydroxyl epimer, chenodeoxycholic acid (CDCA), and its 7β-hydroxyl epimer, ursodeoxycholic acid (UDCA). It is formed in the gut through the action of bacterial enzymes on primary bile acids. Recent studies have highlighted a correlation between circulating iUDCA levels and metabolic health, suggesting its potential as both a biomarker and a therapeutic target.[1][2][3][4]

Role in Lipid Metabolism

The influence of iUDCA on lipid metabolism is a key area of interest. Elevated levels of iUDCA have been associated with hypertriglyceridemia and increased appetite.[1] Conversely, a decrease in iUDCA levels, as observed after bariatric surgery, may contribute to improved satiety and lipid regulation.[1][4] While direct intervention studies with purified iUDCA are limited, a substantial body of research on its epimer, UDCA, provides valuable insights into its potential effects on lipid profiles.

Quantitative Effects on Lipid Profile

The following tables summarize the quantitative data from clinical studies investigating the effects of bile acids, primarily UDCA, on circulating lipid concentrations. It is important to note that the effects of iUDCA are still being elucidated, and these data should be interpreted as potentially indicative of its actions.

Table 1: Effect of Ursodeoxycholic Acid (UDCA) Treatment on Total Cholesterol

| Study Population | UDCA Dose | Duration | Change in Total Cholesterol (mg/dL) | p-value | Reference |

| Overall Meta-analysis | Various | Various | -13.85 (WMD) | < 0.001 | [5][6] |

| Primary Biliary Cirrhosis | Various | Various | -29.86 (WMD) | 0.001 | [5][6] |

| Hypercholesterolemic Subjects | 1.5 - 3 g/day (Deoxycholate) | 4 - 10 weeks | Marked reduction | - | [7] |

Table 2: Effect of Ursodeoxycholic Acid (UDCA) Treatment on LDL-C, HDL-C, and Triglycerides

| Lipid Parameter | Change (WMD, mg/dL) | 95% Confidence Interval | p-value | Reference |

| LDL-C (Overall) | -6.66 | -13.99, 0.67 | 0.075 | [5][6] |

| LDL-C (Primary Biliary Cirrhosis) | -37.27 | -54.16, -20.38 | < 0.001 | [5][6] |

| Triglycerides (Overall) | -1.42 | -7.51, 4.67 | 0.648 | [5][6] |

| HDL-C (Overall) | -0.18 | -5.23, 4.87 | 0.944 | [5][6] |

Table 3: Changes in Circulating this compound (iUDCA) Levels

| Intervention | Change in iUDCA | p-value | Reference |

| Bariatric Surgery (1 year post-op) | β = -0.72 | 1 × 10⁻⁵ | [2][3][4] |

| Fiber Supplementation | β = -0.37 | < 0.03 | [2][3][4] |

Signaling Pathways in Lipid Regulation

The metabolic effects of iUDCA are believed to be mediated through its interaction with key signaling pathways that regulate lipid homeostasis. The primary targets of bile acid signaling are the nuclear receptor FXR and the membrane-bound receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a crucial regulator of bile acid, lipid, and glucose metabolism. While direct binding studies for iUDCA are limited, research on UDCA suggests a complex interaction. Some studies indicate that UDCA has FXR-antagonistic properties, leading to an increase in bile acid synthesis.[8] This is supported by findings that UDCA treatment can increase the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is typically suppressed by FXR agonists.[8] Conversely, other studies suggest that UDCA can act as an ileal FXR agonist under specific conditions, promoting the release of fibroblast growth factor 19 (FGF19), which in turn suppresses CYP7A1 expression in the liver.

The diagram below illustrates the proposed antagonistic effect of UDCA on FXR signaling, leading to increased bile acid synthesis and its potential downstream effects on lipid metabolism.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (camp) production, leading to various metabolic effects, including improved glucose homeostasis and increased energy expenditure. While some bile acids are potent TGR5 agonists, the direct effect of iUDCA on TGR5 is not well-established.

The following diagram illustrates the general TGR5 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of ursodeoxycholic acid on circulating lipid concentrations: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of ursodeoxycholic acid on circulating lipid concentrations: a systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. besjournal.com [besjournal.com]

- 8. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Isoursodeoxycholate on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoursodeoxycholate (isoUDCA), a secondary bile acid and stereoisomer of the therapeutic agent ursodeoxycholic acid (UDCA), is emerging as a significant modulator of the gut microbiota and host metabolism. Primarily produced by the metabolic activity of intestinal bacteria, isoUDCA has been linked to changes in post-prandial lipemia, inflammation, and appetite. This technical guide provides a comprehensive overview of the current understanding of the intricate relationship between isoUDCA and the gut microbiome. It details the impact of isoUDCA on microbial composition, explores the underlying signaling pathways, presents detailed experimental protocols for its study, and summarizes key quantitative findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the isoUDCA-gut microbiota axis.

Introduction

The gut microbiome plays a pivotal role in human health and disease, influencing everything from nutrient metabolism to immune function. A critical component of this host-microbe interaction is the metabolism of bile acids. Primary bile acids, synthesized in the liver, are metabolized by gut bacteria into a diverse pool of secondary bile acids. This compound (isoUDCA) is one such secondary bile acid, an epimer of the well-characterized ursodeoxycholic acid (UDCA). While UDCA is used therapeutically for certain liver diseases, recent evidence suggests that isoUDCA, a product of microbial transformation, has distinct and significant physiological effects.

Studies have shown that the levels of isoUDCA in both serum and stool are strongly predicted by the composition of the gut microbiota.[1][2] This highlights the gut microbiome as the primary driver of isoUDCA production. Furthermore, isoUDCA has been correlated with important metabolic parameters, including post-prandial triglyceride levels and markers of inflammation.[1][2] These findings suggest that isoUDCA may be a key signaling molecule in the gut-liver axis, mediating the influence of the gut microbiota on host metabolism. This guide will delve into the technical details of the impact of isoUDCA on gut microbiota composition, providing a foundation for further research and therapeutic development.

Data Presentation: Quantitative Impact of this compound on Gut Microbiota

The following tables summarize the key quantitative data from studies investigating the relationship between this compound and the gut microbiota.

| Parameter | Finding | Study Cohort/Model | Reference |

| Prediction of isoUDCA levels | The gut microbiome composition can predict serum and stool isoUDCA levels with high accuracy (AUC ≈ 80%). | Human cohorts (TwinsUK, n=2,382; ZOE PREDICT-1, n=327) | [1][2] |

| Association with specific bacteria | Positive correlation between isoUDCA levels and the abundance of Blautia wexlerae and Blautia massilienses. | Human cohorts | [2] |

| Changes post-intervention | Circulating isoUDCA levels significantly decrease one year after bariatric surgery. | Human (Bariatric surgery patients) | [1][2] |

| Dietary intervention | Circulating isoUDCA levels decrease in response to fiber supplementation, but not omega-3 supplementation. | Human (Intervention trial) | [1][2] |

Signaling Pathways

Bile acids exert their signaling effects primarily through two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor. While the direct interaction of isoUDCA with these receptors is still under investigation, the activity of its epimer, UDCA, provides some insights. UDCA is known to be an agonist for TGR5 but not for FXR.[3] It is plausible that isoUDCA may have similar or distinct receptor activation profiles, thereby influencing downstream signaling cascades that regulate inflammation, glucose metabolism, and energy expenditure.

// Nodes isoUDCA [label="this compound (isoUDCA)", fillcolor="#FBBC05"]; GutMicrobiota [label="Gut Microbiota\n(e.g., Blautia wexlerae)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CDCA [label="Chenodeoxycholic Acid (CDCA)"]; TGR5 [label="TGR5 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR [label="FXR Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLP1 [label="GLP-1 Secretion", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EnergyMetabolism [label="Energy Metabolism", shape=octagon, fillcolor="#FBBC05"];

// Edges GutMicrobiota -> isoUDCA [label="Metabolizes"]; CDCA -> GutMicrobiota; isoUDCA -> TGR5 [label="Activates (?)", style=dashed]; isoUDCA -> FXR [label="Interacts (?)", style=dashed]; TGR5 -> GLP1 [label="Stimulates"]; TGR5 -> Inflammation [label="Inhibits"]; FXR -> Inflammation [label="Regulates"]; GLP1 -> EnergyMetabolism [label="Regulates"]; } END_DOT

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound and its interaction with the gut microbiota.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This protocol provides a standard workflow for profiling the taxonomic composition of the gut microbiota.

-

Fecal Sample Collection and DNA Extraction:

-

Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.

-

Extract total genomic DNA from a pre-weighed aliquot of the fecal sample (typically 100-200 mg) using a commercially available DNA isolation kit (e.g., QIAamp PowerFecal Pro DNA Kit, QIAGEN) according to the manufacturer's instructions. This typically involves mechanical lysis (bead beating) to disrupt bacterial cell walls, followed by purification of the DNA.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify a hypervariable region (e.g., V4 region) of the 16S rRNA gene using universal primers (e.g., 515F/806R) that are barcoded for sample multiplexing.

-

Perform PCR in triplicate for each sample to minimize amplification bias. A typical PCR reaction mixture includes DNA template, forward and reverse primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.

-

Use the following thermal cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 25-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

-

-

Library Preparation and Sequencing:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons using magnetic beads (e.g., AMPure XP beads) to remove primers and other contaminants.

-

Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

-

Sequence the library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.

-

-

Bioinformatic Analysis:

-

Demultiplex the raw sequencing reads based on the barcodes.

-

Perform quality filtering and trimming of the reads to remove low-quality bases and adapter sequences.

-

Use a pipeline such as QIIME 2 or DADA2 to denoise the sequences and generate Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the ASVs using a reference database such as Greengenes or SILVA.

-

Calculate alpha diversity (e.g., Shannon diversity, Chao1 richness) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) metrics.

-

Perform statistical analyses to identify differentially abundant taxa between experimental groups.

-

// Nodes FecalSample [label="Fecal Sample Collection"]; DNA_Extraction [label="DNA Extraction"]; rRNA_Sequencing [label="16S rRNA Sequencing"]; Metagenomic_Sequencing [label="Metagenomic Sequencing"]; BileAcid_Quantification [label="Bile Acid Quantification (LC-MS)"]; Bioinformatic_Analysis [label="Bioinformatic Analysis"]; Statistical_Analysis [label="Statistical Analysis"]; Results [label="Results & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges FecalSample -> DNA_Extraction; FecalSample -> BileAcid_Quantification; DNA_Extraction -> rRNA_Sequencing; DNA_Extraction -> Metagenomic_Sequencing; rRNA_Sequencing -> Bioinformatic_Analysis; Metagenomic_Sequencing -> Bioinformatic_Analysis; BileAcid_Quantification -> Statistical_Analysis; Bioinformatic_Analysis -> Statistical_Analysis; Statistical_Analysis -> Results; } END_DOT

Metagenomic Sequencing

For a deeper functional analysis of the gut microbiome, shotgun metagenomic sequencing is employed.

-

Library Preparation:

-

Use extracted genomic DNA from fecal samples (as described in 4.1.1).

-

Fragment the DNA to a desired size range (e.g., 300-400 bp) using sonication or enzymatic digestion.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.

-

Carry out PCR amplification to enrich the adapter-ligated fragments.

-

-

Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform such as the Illumina NovaSeq.

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Remove host DNA sequences by mapping reads to the human reference genome.

-

Perform taxonomic profiling using tools like MetaPhlAn or Kraken.

-

Conduct functional profiling by mapping reads to a gene catalog (e.g., Integrated Gene Catalog) and functional databases (e.g., KEGG, MetaCyc).

-

Assemble the reads into contigs and bin the contigs into metagenome-assembled genomes (MAGs) for a more in-depth analysis of specific microbial genomes.

-

Fecal Bile Acid Quantification by LC-MS

This protocol details the quantification of this compound and other bile acids in fecal samples.

-

Sample Preparation and Extraction:

-

Lyophilize fecal samples to remove water.

-

Homogenize the dried fecal matter.

-

Extract bile acids from a known amount of homogenized feces (e.g., 50 mg) with an organic solvent, typically methanol (B129727) or a mixture of methanol and water, often containing an internal standard (e.g., deuterated bile acids).

-

Perform extraction using bead beating or sonication to ensure efficient lysis and extraction.

-

Centrifuge the samples to pellet the solid debris and collect the supernatant containing the bile acids.

-

Dry the supernatant under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Separate the bile acids on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a modifier like formic acid or ammonium (B1175870) acetate.

-

Detect and quantify the bile acids using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for isoUDCA and other bile acids of interest should be optimized.

-

-

Data Analysis:

-

Generate a standard curve for each bile acid using authentic standards to enable absolute quantification.

-

Normalize the quantified bile acid concentrations to the initial dry weight of the fecal sample.

-

Conclusion and Future Directions

This compound is a microbially-produced secondary bile acid that is increasingly recognized for its significant impact on host metabolism and its strong association with the gut microbiota composition. The ability to predict isoUDCA levels from the gut microbiome with high accuracy underscores the central role of gut bacteria in its production. The correlation of isoUDCA with specific bacterial genera, such as Blautia, and with key metabolic markers opens up new avenues for understanding the complex interplay between the gut microbiome and host health.

Future research should focus on several key areas. Elucidating the specific enzymatic pathways and microbial species responsible for the conversion of primary bile acids to isoUDCA is crucial. Further investigation into the direct interaction of isoUDCA with FXR and TGR5 will clarify its signaling mechanisms. Clinical trials are needed to explore the therapeutic potential of modulating isoUDCA levels through dietary interventions, probiotics, or prebiotics for the management of metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for these future endeavors, which hold the promise of novel therapeutic strategies targeting the isoUDCA-gut microbiota axis.

References

- 1. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blautia—a new functional genus with potential probiotic properties? - PMC [pmc.ncbi.nlm.nih.gov]

Isoursodeoxycholate: An Emerging Biomarker in the Landscape of Non-Alcoholic Fatty Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, necessitating the discovery of sensitive and specific non-invasive biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Alterations in bile acid metabolism, driven by the interplay between the liver and the gut microbiota, are increasingly recognized as a hallmark of NAFLD. This technical guide explores the emerging potential of isoursodeoxycholate (isoUDCA), a secondary bile acid and a stereoisomer of ursodeoxycholate (UDCA), as a novel biomarker for NAFLD. While research is in its early stages, preliminary evidence suggests a link between serum isoUDCA levels and markers of liver steatosis. This document provides a comprehensive overview of the metabolic pathways, proposed mechanisms, and the necessary experimental framework to validate isoUDCA's role in the clinical management of NAFLD.

Introduction to NAFLD and the Need for Novel Biomarkers

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The global prevalence of NAFLD is estimated to be around 25%, mirroring the pandemic of obesity and type 2 diabetes.

The current gold standard for diagnosing and staging NAFLD is liver biopsy, an invasive procedure with inherent risks and limitations. Consequently, there is a critical unmet need for reliable non-invasive biomarkers. While some serum markers and imaging techniques are used, they often lack the sensitivity and specificity to accurately stage the disease, particularly in distinguishing simple steatosis from NASH.

The Gut-Liver Axis and Bile Acid Dysregulation in NAFLD

The gut-liver axis, a bidirectional communication network, plays a pivotal role in the pathogenesis of NAFLD. The gut microbiota and their metabolites, particularly bile acids, are key modulators of this axis. In NAFLD, dysbiosis of the gut microbiota is common and contributes to increased intestinal permeability, leading to the translocation of bacterial products to the liver and subsequent inflammation.

Bile acids, synthesized in the liver from cholesterol, are metabolized by the gut microbiota into a complex pool of primary and secondary bile acids. These molecules act as signaling molecules that regulate lipid and glucose metabolism, inflammation, and fibrosis through receptors such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). In NAFLD, the composition and signaling of the bile acid pool are significantly altered.

This compound: A Microbiome-Derived Metabolite of Interest

This compound (isoUDCA) is the 3β-epimer of ursodeoxycholic acid (UDCA). While UDCA is a well-known therapeutic agent for certain cholestatic liver diseases, isoUDCA is formed from UDCA through the action of the gut microbiota. The epimerization of UDCA to isoUDCA involves a 3-oxo intermediate, 3-oxo-7β-hydroxy-5β-cholan-24-oic acid.[1] The intestinal bacterial flora is thought to be a primary driver of this transformation.[1]

Recent untargeted metabolomics studies have begun to shed light on the potential relevance of isoUDCA. A notable study identified a positive association between serum isoUDCA levels and the hepatic steatosis index (HSI), a non-invasive surrogate marker for liver fat.[2] This finding, while preliminary, provides the first direct link between isoUDCA and a key pathological feature of NAFLD, suggesting its potential as a biomarker.

Signaling Pathways and Proposed Mechanisms

The precise signaling pathways through which isoUDCA may influence NAFLD are not yet fully elucidated. However, based on its structural similarity to other bile acids, several potential mechanisms can be hypothesized:

-

Modulation of FXR and TGR5 signaling: Like other bile acids, isoUDCA may interact with key bile acid receptors, influencing downstream metabolic and inflammatory pathways.

-

Gut Microbiome-Host Interaction: The levels of isoUDCA are intrinsically linked to the composition and metabolic activity of the gut microbiota. Therefore, isoUDCA may serve as a sensitive indicator of the altered gut microbial metabolism characteristic of NAFLD.

-

Cellular Protection: In vitro studies have suggested that isoUDCA may possess cytoprotective properties, similar to its precursor UDCA.[3]

Below is a diagram illustrating the proposed metabolic pathway and its connection to the gut-liver axis in the context of NAFLD.

Caption: Metabolic conversion of UDCA to isoUDCA by the gut microbiota.

Quantitative Data and Biomarker Performance

To date, there is a paucity of published studies providing quantitative data on isoUDCA levels in well-characterized cohorts of NAFLD patients versus healthy controls. The table below summarizes the current, albeit limited, understanding of bile acid alterations in NAFLD, highlighting the knowledge gap for isoUDCA.

| Analyte | Sample Type | Finding in NAFLD vs. Healthy Controls | Disease Stage Correlation | Reference |

| Total Bile Acids | Serum | Generally increased | May increase with fibrosis severity | General literature |

| Secondary Bile Acids (e.g., DCA, LCA) | Serum/Feces | Altered ratios, often increased | Inconsistent findings across studies | General literature |

| Ursodeoxycholic Acid (UDCA) | Serum | Often decreased in NAFLD | - | [4] |

| This compound (isoUDCA) | Serum | Positive association with Hepatic Steatosis Index (HSI) | No data on correlation with NASH/fibrosis | [2] |

DCA: Deoxycholic Acid, LCA: Lithocholic Acid

The lack of robust quantitative data precludes the determination of diagnostic accuracy (sensitivity, specificity, AUROC) for isoUDCA in NAFLD at this time. This represents a critical area for future research.

Experimental Protocols for Validation

To rigorously evaluate this compound as a biomarker for NAFLD, a well-designed clinical study is imperative. The following outlines a proposed experimental protocol.

Study Design and Cohort Selection

A cross-sectional study with a subsequent longitudinal follow-up is recommended.

-

Patient Cohort:

-

NAFLD patients (n > 200) with liver biopsy-proven diagnosis, stratified by NAFLD Activity Score (NAS) and fibrosis stage (F0-F4).

-

Healthy controls (n > 100) with no evidence of liver disease, matched for age, sex, and BMI.

-

-

Exclusion Criteria: Significant alcohol consumption, viral hepatitis, autoimmune liver disease, and use of medications known to affect bile acid metabolism.

Sample Collection and Processing

-

Serum: Fasting blood samples should be collected, allowed to clot, and centrifuged to obtain serum. Serum aliquots should be immediately stored at -80°C until analysis.

-

Feces: Stool samples should be collected and immediately frozen at -80°C. A standardized protocol for homogenization and extraction should be followed.

Analytical Methodology: Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of bile acids.

-

Sample Preparation (Serum):

-

Thaw serum samples on ice.

-

To 100 µL of serum, add an internal standard solution containing a stable isotope-labeled isoUDCA analog.

-

Perform protein precipitation with 400 µL of ice-cold acetonitrile.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column to separate isoUDCA from other bile acid isomers. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid) should be optimized.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-to-product ion transitions for isoUDCA and its internal standard.

-

Data Analysis

-

Compare serum and fecal isoUDCA concentrations between healthy controls and NAFLD patients, and across different NAFLD stages (simple steatosis, NASH, and fibrosis stages).

-

Perform receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy of isoUDCA for detecting NAFLD and distinguishing NASH from simple steatosis.

-

Correlate isoUDCA levels with histological features of NAFLD (steatosis, inflammation, ballooning, fibrosis) and other non-invasive markers.

The following diagram illustrates the proposed experimental workflow.

Caption: Workflow for the validation of isoUDCA as a NAFLD biomarker.

Future Directions and Conclusion

This compound is a promising but understudied candidate biomarker for NAFLD. Its intimate connection with the gut microbiome and its potential link to hepatic steatosis warrant further investigation. The technical framework outlined in this guide provides a roadmap for future studies aimed at validating its clinical utility.

For researchers and drug development professionals, isoUDCA represents a novel target for understanding the pathophysiology of NAFLD and for developing new diagnostic tools. Future research should focus on:

-

Conducting large-scale, well-phenotyped cohort studies to establish definitive correlations between isoUDCA levels and NAFLD severity.

-

Investigating the functional role of isoUDCA in the liver and its interaction with key metabolic and inflammatory pathways.

-

Exploring the modulation of isoUDCA levels through therapeutic interventions, including probiotics, prebiotics, and targeted pharmacological agents.

References

- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The secondary bile acid this compound correlates with post-prandial lipemia, inflammation, and appetite and changes post-bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isoursodeoxycholate in Post-Prandial Lipemia and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-prandial lipemia, the transient increase in circulating triglycerides after a meal, is an independent risk factor for cardiovascular disease. Emerging evidence points to a significant role for the gut microbiome and its metabolites in modulating this process. One such metabolite, isoursodeoxycholate (isoUDCA), a secondary bile acid produced by gut bacteria, has been identified as a key player associated with exaggerated post-prandial lipemia and systemic inflammation. This technical guide provides an in-depth analysis of the current understanding of isoUDCA's role in these critical metabolic processes, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in this area.

This compound and its Association with Post-Prandial Lipemia and Inflammation

This compound (isoUDCA) is a secondary bile acid, an epimer of ursodeoxycholic acid (UDCA), formed from primary bile acids by the metabolic action of the gut microbiota.[1][2] Recent large-scale human cohort studies, such as the ZOE PREDICT-1 and TwinsUK studies, have highlighted a strong positive correlation between circulating levels of isoUDCA and the magnitude of post-prandial lipemia.[1][3] Furthermore, elevated isoUDCA is associated with increased levels of Glycoprotein A (GlycA), a marker of systemic inflammation, and adverse liver function enzyme profiles.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the association between this compound, post-prandial lipemia, and inflammation.

Table 1: Association of Serum this compound with Post-Prandial Lipemia and Inflammation Markers

| Parameter | Association with Serum isoUDCA | Study Population | Statistical Significance | Reference |

| Post-prandial Triglyceride Response | Positive Correlation | ZOE PREDICT-1 | q < 0.05 | [1] |

| Glycoprotein A (GlycA) | Positive Correlation | TwinsUK & ZOE PREDICT-1 | p < 0.05 | [1][3] |

Table 2: Impact of Interventions on Circulating this compound Levels

| Intervention | Effect on Serum isoUDCA | Study Details | Statistical Significance | Reference |

| Bariatric Surgery | Significant Decrease (β = -0.72) | 1-year follow-up | p = 1 x 10-5 | [1][3][4] |

| Fiber (Inulin) Supplementation | Decrease (β = -0.37) | --- | p < 0.03 | [1][3][4] |

| Omega-3 Supplementation | No Significant Change | --- | Not Significant | [1][3][4] |

Table 3: Association of Serum this compound with Liver Function Markers

| Liver Function Marker | Association with Serum isoUDCA | Statistical Significance | Reference |

| Alanine Aminotransferase (ALT) | Positive Correlation (β = 1.36) | p = 2.16 x 10-2 | [2] |

| Gamma-Glutamyl Transferase (GGT) | Positive Correlation (β = 2.74) | p = 6.84 x 10-3 | [2] |

| Aspartate Aminotransferase (AST) | No Significant Association | Not Significant | [2] |

| Hepatic Steatosis Index (HSI) | Positive Correlation (β = 0.34) | p = 3.54 x 10-3 | [2] |

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for reproducible research in this field.

Measurement of Post-Prandial Lipemia: The Oral Fat Tolerance Test (OFTT)

The Oral Fat Tolerance Test (OFTT) is the standard method for assessing post-prandial lipemia.

-

Participant Preparation: Subjects are required to fast for 8-12 hours overnight. They should also avoid strenuous physical activity and alcohol for 24 hours prior to the test.[5][6]

-

Standardized Meal: A high-fat meal with a standardized composition is administered. For example, the ZOE PREDICT-1 study utilized standardized muffins with a defined macronutrient profile.[7][8] A common OFTT meal composition is approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[6][9][10]

-

Blood Sampling: Venous blood samples are collected at baseline (fasting) and at specific time points after the meal. In the ZOE PREDICT-1 study, blood was drawn at 0 (fasting), 4, and 6 hours post-meal.[8] Other protocols may involve more frequent sampling (e.g., every hour for 6-8 hours).[5]

-